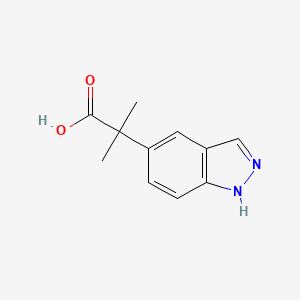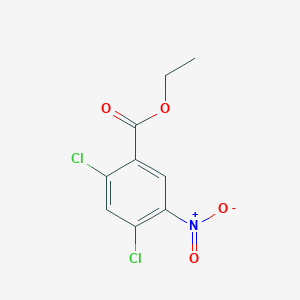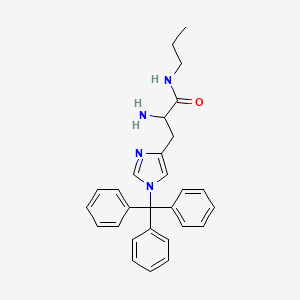
Delta8-THC-C8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Delta8-THC-C8 is typically synthesized from cannabidiol (CBD) extracted from hemp. The process involves heating CBD in the presence of an acid, which induces cyclization to produce this compound . Various methods have been explored for this conversion, including the use of activated carbon and activated bleaching clay, solvent reflux methods, and proprietary solvent-based processes .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. Solvent extraction, CO2 extraction, and distillation are commonly used techniques. Each method has its nuances, affecting the purity and safety of the final product. For instance, CO2 extraction is considered a cleaner method, preserving more cannabinoids and terpenes .
Analyse Chemischer Reaktionen
Types of Reactions: Delta8-THC-C8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include acids for cyclization, solvents for extraction, and various catalysts for specific reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions include various isomers and derivatives of this compound, such as Delta9-THC and other cannabinoids. The specific products depend on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Delta8-THC-C8 has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and properties of cannabinoids. In biology and medicine, it is investigated for its potential therapeutic effects, including pain relief, anti-inflammatory properties, and neuroprotective effects . In the industry, this compound is used in the production of various cannabis-derived products, including edibles, tinctures, and topicals .
Wirkmechanismus
Delta8-THC-C8 exerts its effects by binding to cannabinoid receptors found in various regions of the brain. It is a partial agonist of CB1 and CB2 cannabinoid receptors, with about half the potency of delta-9-tetrahydrocannabinol . The binding of this compound to these receptors leads to the modulation of neurotransmitter release, resulting in its psychoactive and therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Delta8-THC-C8 is similar to other cannabinoids, such as delta-9-tetrahydrocannabinol and delta-10-tetrahydrocannabinol. it is moderately less potent than delta-9-tetrahydrocannabinol, meaning that while its effects are similar, it would take more this compound to achieve a comparable level of effect . This compound is unique in its better stability and easier synthetic manufacturing procedures compared to delta-9-tetrahydrocannabinol .
List of Similar Compounds:- Delta-9-tetrahydrocannabinol (Delta9-THC)
- Delta-10-tetrahydrocannabinol (Delta10-THC)
- Cannabidiol (CBD)
- Cannabinol (CBN)
Eigenschaften
Molekularformel |
C24H36O2 |
|---|---|
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
(6aR,10aR)-6,6,9-trimethyl-3-octyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C24H36O2/c1-5-6-7-8-9-10-11-18-15-21(25)23-19-14-17(2)12-13-20(19)24(3,4)26-22(23)16-18/h12,15-16,19-20,25H,5-11,13-14H2,1-4H3/t19-,20-/m1/s1 |
InChI-Schlüssel |
RSHHRAXMOZULOO-WOJBJXKFSA-N |
Isomerische SMILES |
CCCCCCCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C)O |
Kanonische SMILES |
CCCCCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-[(2S,3R,4S,5R,6S)-5-[3,5-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aS,6aS,6bR,8R,9R,10R,11S,12aR)-8,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14078177.png)
![7-Chloro-1-(3-chlorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078184.png)
![2-(3-Hydroxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078192.png)
![tert-Butyl 2-bromo-4-oxo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B14078193.png)

stannane](/img/structure/B14078198.png)






![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-homoserine 1,1-dimethylethyl ester](/img/structure/B14078228.png)
![3-[(3S)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid](/img/structure/B14078231.png)
